(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
The compound (2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic core, multiple functional groups, and a piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bicyclic core, followed by the introduction of the piperazine moiety and other functional groups. Key steps may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Functionalization of the core with various groups through acylation, amidation, and other reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe to study various biochemical pathways. Its functional groups can interact with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development. Research may focus on its efficacy and safety in treating various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of stability, reactivity, and selectivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
Prucalopride: A selective, high-affinity 5-HT4 receptor agonist used in the treatment of chronic constipation.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features This allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets
Properties
CAS No. |
114094-27-8 |
---|---|
Molecular Formula |
C31H34N8O8S |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C31H34N8O8S/c1-4-19(41)37-9-11-38(12-10-37)30-33-13-17-22(42)18(14-32-24(17)36-30)25(43)34-20(15-5-7-16(40)8-6-15)26(44)35-21-27(45)39-23(29(46)47)31(2,3)48-28(21)39/h5-8,13-14,20-21,23,28,40H,4,9-12H2,1-3H3,(H,34,43)(H,35,44)(H,46,47)(H,32,33,36,42)/t20?,21-,23+,28-/m1/s1 |
InChI Key |
HBBJDTYURDETBU-RIXUWUERSA-N |
Isomeric SMILES |
CCC(=O)N1CCN(CC1)C2=NC=C3C(=O)C(=CNC3=N2)C(=O)NC(C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=C3C(=O)C(=CNC3=N2)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Origin of Product |
United States |
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